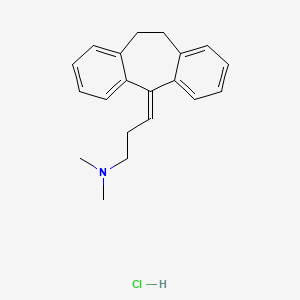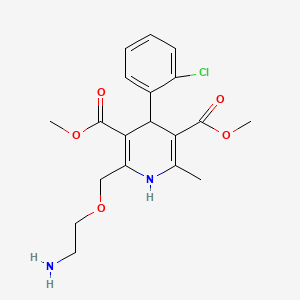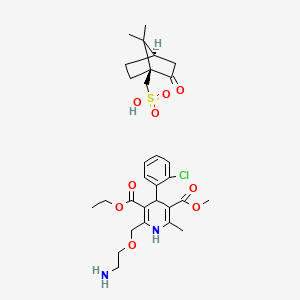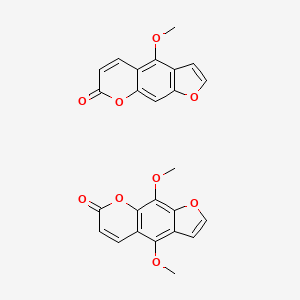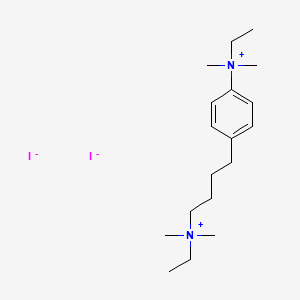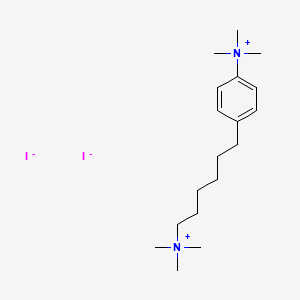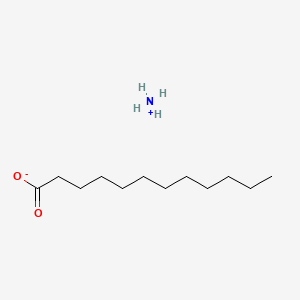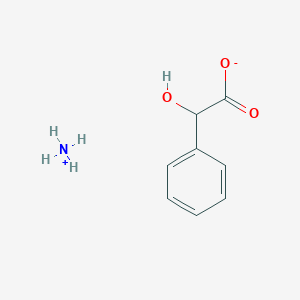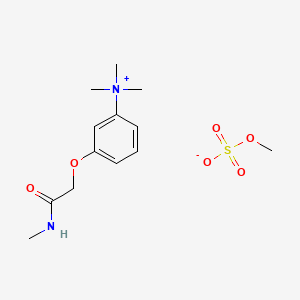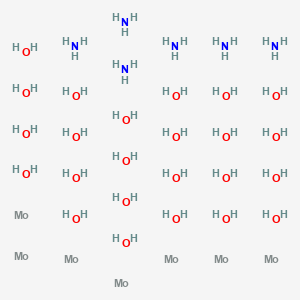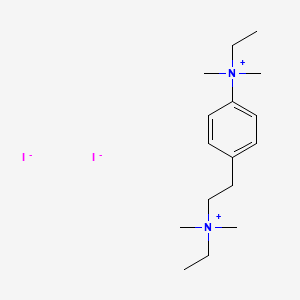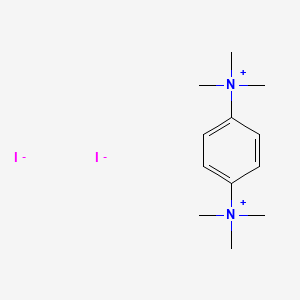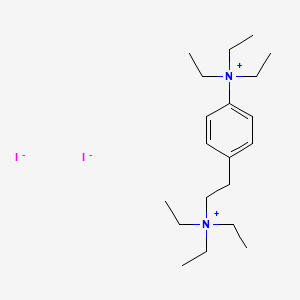
Acetoxytributylplumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxytributylplumbane is an organometallic chemical.
Wissenschaftliche Forschungsanwendungen
Poly(beta-hydroxybutyrate) Production and Consumption : Research on Paracoccus pantotrophus, a microorganism that accumulates storage polymers like poly(beta-hydroxybutyrate) under certain conditions, might offer insights into applications for similar chemical compounds. This study focuses on the organism's response to dynamic substrate supply, which includes acetic acid, a compound related to acetoxy groups in acetoxytributylplumbane (van Aalst-van Leeuwen et al., 1997).
Anticonvulsant Effects of Acetoacetate Analogues : A study on the effects of acetoacetate, a ketone body, on voltage-dependent Ca2+ channels in hippocampal pyramidal cells, and its potential for seizure suppression, could be relevant. This suggests possible neurological applications for compounds with acetate or acetoxy groups (Kadowaki et al., 2017).
Antioxidant Activity of Ethyl Acetate Extracts : The study of ethyl acetate extracts from Zanthoxylum alatum for cytotoxic and antioxidant potential could inform applications for acetoxy-containing compounds in pharmacology or biochemistry (Mukhija et al., 2015).
Eigenschaften
CAS-Nummer |
2587-82-8 |
|---|---|
Produktname |
Acetoxytributylplumbane |
Molekularformel |
C14H30O2Pb |
Molekulargewicht |
438 g/mol |
IUPAC-Name |
tributylplumbyl acetate |
InChI |
InChI=1S/3C4H9.C2H4O2.Pb/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
LMDKALUFKHCRFQ-UHFFFAOYSA-M |
SMILES |
CCCC[Pb](CCCC)(CCCC)OC(=O)C |
Kanonische SMILES |
CCCC[Pb](CCCC)(CCCC)OC(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
2587-82-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetoxytributylplumbane; NSC 102521; NSC-102521; NSC102521; Plumbane, acetoxytributyl-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




